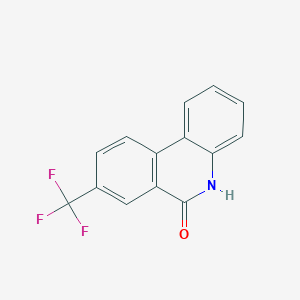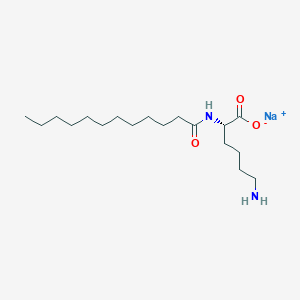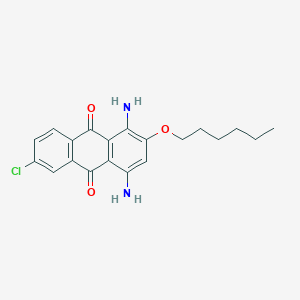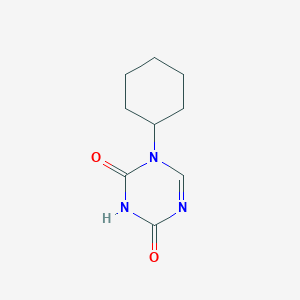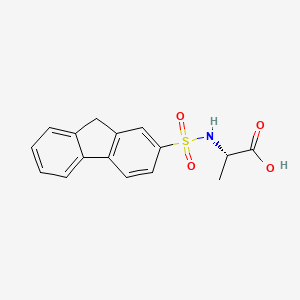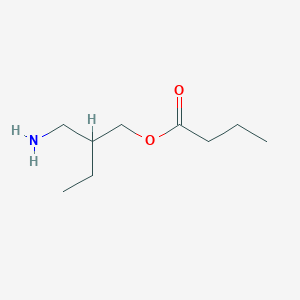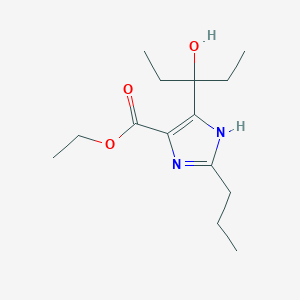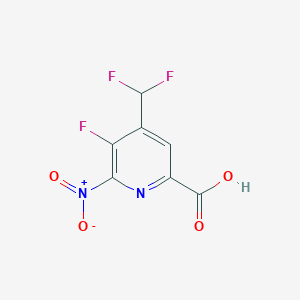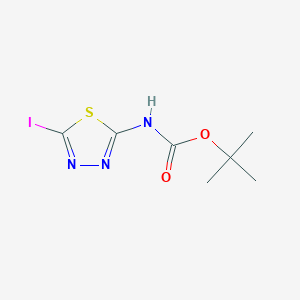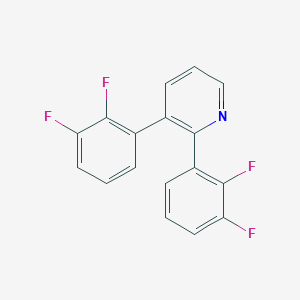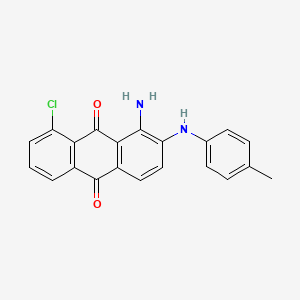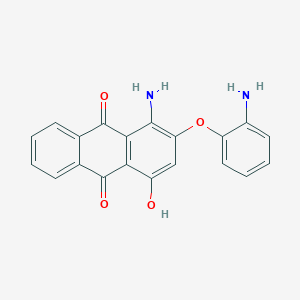
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthracene family, which is characterized by three fused benzene rings
Preparation Methods
The synthesis of 1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide.
Coupling: The final step involves coupling the aminophenoxy group to the anthracene core, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may vary slightly but generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like DCC. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential use in biological staining and imaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. Additionally, the compound’s ability to form reactive oxygen species (ROS) can lead to oxidative stress in cells, further contributing to its therapeutic potential.
Comparison with Similar Compounds
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1-Amino-2-(2-hydroxyphenoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a hydroxy group instead of an amino group.
1-Amino-2-(2-aminophenoxy)-4-methoxyanthracene-9,10-dione: Contains a methoxy group instead of a hydroxy group.
1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): A chelating agent with a similar aminophenoxy structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
110732-19-9 |
|---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4/c21-12-7-3-4-8-14(12)26-15-9-13(23)16-17(18(15)22)20(25)11-6-2-1-5-10(11)19(16)24/h1-9,23H,21-22H2 |
InChI Key |
YWZBTRGZTAMJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=CC=C4N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




